Product packaging for Holmium sulfide(Cat. No.:CAS No. 12162-59-3)

Holmium sulfide

Cat. No.: B084953
CAS No.: 12162-59-3
M. Wt: 426.1 g/mol
InChI Key: NJMYJOBJCDACOG-UHFFFAOYSA-N
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Description

Holmium Sulfide (Ho2S3) is a high-purity, orange-yellow solid inorganic compound with a monoclinic crystal structure and a density of approximately 5.92 g/cm³ . This rare earth sulfide is characterized by its distinctive optical characteristics, thermal stability, and notable magnetic behavior, making it a valuable material for various technological and research innovations . One of the primary applications of this compound is in the field of optoelectronics. Its luminescent properties make it suitable for use in phosphors and as a dopant in solid-state lasers . Holmium-doped lasers, which operate efficiently in the near-infrared spectrum, are particularly valuable for applications in telecommunications, medical devices, and materials processing . Recent research also explores its use in doped semiconductor films, such as bismuth sulfide (Bi2S3), where holmium doping has been shown to significantly enhance photocurrent density and reduce bandgap, improving performance in photoelectric applications . Furthermore, this compound exhibits interesting paramagnetic behavior, which is useful in the development of advanced magnetic sensors and data storage technologies . In the growing field of nanotechnology, its unique properties are exploited for the synthesis of nanoscale materials with potential applications in biomedical research, including targeted drug delivery and imaging . The compound also serves as a high-performance inorganic pigment . This compound is generally prepared by the reaction of holmium(III) oxide and hydrogen sulfide at high temperatures . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ho2S3 B084953 Holmium sulfide CAS No. 12162-59-3

Properties

IUPAC Name

holmium(3+);trisulfide
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InChI

InChI=1S/2Ho.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYJOBJCDACOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Ho+3].[Ho+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ho2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923892
Record name Holmium sulfide (2/3)
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Molecular Weight

426.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow powder; [MSDSonline]
Record name Holmium sulfide
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CAS No.

12162-59-3
Record name Holmium sulfide (Ho2S3)
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Record name Holmium sulfide (Ho2S3)
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Record name Holmium sulfide (2/3)
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Record name Diholmium trisulphide
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Crystallographic Investigations of Holmium Sulfides

Crystal Structures of Binary Holmium Sulfides

The investigation into binary holmium sulfides focuses on the two primary stoichiometric compounds: holmium sesquisulfide and holmium monosulfide.

Holmium Sesquisulfide (Ho₂S₃) Crystallography

Holmium sesquisulfide (Ho₂S₃) is an orange-yellow crystalline solid. wikipedia.orglookchem.com Under standard conditions, it crystallizes in a monoclinic structure, often referred to as the δ-Ho₂S₃ type. researchgate.netlnu.edu.ua This compound can also form cubic and orthorhombic crystal systems under high pressure. wikipedia.orgwikipedia.orgamazonaws.com

The stable form of holmium sesquisulfide possesses a monoclinic crystal system. wikipedia.orglookchem.comresearchgate.net Its structure is defined by the space group P2₁/m, which is designated as space group number 11. wikipedia.orgresearchgate.netresearchgate.net This space group is part of the 2/m point group and is centrosymmetric. globalsino.com

The unit cell of monoclinic Ho₂S₃ contains six formula units (Z=6), which corresponds to 12 holmium atoms and 18 sulfur atoms. researchgate.netresearchgate.net X-ray diffraction studies have determined its lattice parameters with high precision. Two consistent measurements are reported:

A study by White, Yocom, and Lerner reported cell dimensions of a = 17.50 ± 0.03 Å, b = 4.002 ± 0.005 Å, c = 10.15 ± 0.02 Å, and an angle of β = 99.4 ± 0.2°. researchgate.net

A later investigation by Schleid and Lissner provided parameters of a = 1746.15(9) pm (17.4615 Å), b = 400.23(3) pm (4.0023 Å), c = 1012.43(6) pm (10.1243 Å), and β = 98.529(4)°. researchgate.net

Table 1: Lattice Parameters of Monoclinic Holmium Sesquisulfide (Ho₂S₃)
SourceabcβSpace GroupFormula Units (Z)
White et al. researchgate.net17.50 Å4.002 Å10.15 Å99.4°P2₁/m6
Schleid & Lissner researchgate.net17.4615 Å4.0023 Å10.1243 Å98.529°P2₁/m6

The crystal structure of Ho₂S₃ features distinct coordination environments for both holmium and sulfur atoms. researchgate.netresearchgate.net

Holmium (Ho³⁺) Coordination : There are two types of coordination for the holmium cations. Half of the holmium atoms are six-coordinated by sulfur, forming HoS₆ octahedra. researchgate.netmaterialsproject.org The other half are seven-coordinated, forming HoS₇ polyhedra, which can be described as distorted pentagonal bipyramids or mono-capped trigonal prisms. researchgate.netlnu.edu.uamaterialsproject.org This results in an average coordination number of 6.5 for holmium. researchgate.net The Ho-S bond distances in these polyhedra range from approximately 2.62 Å to 2.95 Å. materialsproject.org

Sulfur (S²⁻) Coordination : The sulfur anions also exhibit varied coordination. Two-thirds of the sulfur atoms are four-coordinated by holmium atoms, while the remaining one-third are five-coordinated. researchgate.net This gives an average coordination number of 4.33 for sulfur. researchgate.net

The structure of Ho₂S₃ is representative of the δ-type monoclinic structure found in sesquisulfides of the heavy rare earth elements from dysprosium to lutetium. researchgate.net The coordination numbers of the metal cation in lanthanide sesquisulfides (Ln₂S₃) generally decrease across the series from left to right, a phenomenon attributed to the lanthanide contraction. researchgate.net

For instance, the sesquisulfides of larger, earlier lanthanides, such as A-type Pr₂S₃, exhibit higher coordination numbers of 7 and 8 for the Pr³⁺ cation. researchgate.net In contrast, the sesquisulfides of smaller, later lanthanides, like E-type Yb₂S₃, show a uniform coordination number of 6 for Yb³⁺. researchgate.net The coordination numbers of 6 and 7 for holmium in D-type Ho₂S₃ place it as an intermediate case between these extremes, consistent with its position among the heavy lanthanides. researchgate.netresearchgate.net The lanthanide sesquisulfides can exist in at least seven different structural modifications, highlighting their structural complexity. core.ac.uk

Atomic Coordination Environments of Holmium and Sulfur

Holmium Monosulfide (HoS) Crystallography

Holmium monosulfide (HoS) is a binary compound that is considered a promising material for applications in electronic and magnetic recording devices. researchgate.netwikipedia.org It forms crystals with a cubic structure, which is significantly simpler than that of the sesquisulfide. wikipedia.org

The crystallographic details for HoS are summarized below:

Crystal System : Cubic wikipedia.org

Space Group : Fm3m wikipedia.org

Lattice Parameter (a) : 0.5465 nm (5.465 Å) wikipedia.org

Formula Units (Z) : 4 wikipedia.org

Structure Type : Isomorphous with Sodium Chloride (NaCl) wikipedia.org

Table 2: Crystallographic Data for Holmium Monosulfide (HoS)
PropertyValueReference
Crystal SystemCubic wikipedia.org
Space GroupFm3m wikipedia.org
Lattice Parameter (a)0.5465 nm wikipedia.org
Formula Units (Z)4 wikipedia.org
Structure TypeNaCl wikipedia.org
Cubic Crystal System and Fm3m Space Group

Holmium monosulfide (HoS) crystallizes in a cubic system, a fundamental crystal structure characterized by its high degree of symmetry. wikipedia.org Specifically, it belongs to the space group Fm3m, which is number 225 in the International Tables for Crystallography. wikipedia.orgmaterialsproject.org This space group is part of the cubic crystal system and describes a face-centered cubic lattice with additional symmetry elements. The structure of HoS features a unit cell parameter of a = 0.5465 nm and contains four formula units (Z = 4). wikipedia.org

The Fm3m space group implies specific arrangements of holmium and sulfur atoms within the crystal lattice, leading to a highly ordered structure. This crystallographic arrangement is a key determinant of the material's physical properties.

NaCl-Type Isomorphism

Holmium monosulfide is isomorphous with sodium chloride (NaCl), meaning it possesses the same crystal structure. wikipedia.org This "rock salt" structure is a common arrangement for binary compounds with a 1:1 stoichiometric ratio. In this structure, each holmium ion is octahedrally coordinated to six sulfur ions, and conversely, each sulfur ion is octahedrally coordinated to six holmium ions. This coordination results in a three-dimensional checkerboard-like pattern. The isomorphism with the well-understood NaCl structure provides a valuable framework for predicting and understanding the properties of holmium sulfide (B99878).

PropertyHolmium Monosulfide (HoS)
Crystal SystemCubic
Space GroupFm3m wikipedia.org
Unit Cell Parameter (a)0.5465 nm wikipedia.org
Formula Units per Cell (Z)4 wikipedia.org
IsomorphismNaCl (Rock Salt) type wikipedia.org

High-Pressure Polymorphism Studies of Holmium(III) Sulfide

The behavior of materials under high pressure is a critical area of study in materials science, as pressure can induce significant changes in crystal structure, leading to the formation of new polymorphic forms with distinct properties. While specific high-pressure polymorphism studies exclusively on holmium(III) sulfide (Ho₂S₃) are not extensively detailed in the provided search results, the general principles of high-pressure polymorphism can be applied.

High-pressure studies on other sulfides and related compounds reveal that transformations from one crystal structure to another are common. For instance, cadmium sulfide (CdS) undergoes a phase transition from a hexagonal wurtzite structure to a cubic NaCl-type structure under pressure. researchgate.net Further pressure can induce another transition to an orthorhombic structure. researchgate.net Such pressure-induced phase transitions are a recognized phenomenon in many materials. mdpi.comresearchgate.net The study of polymorphism is crucial as different polymorphs of a compound can exhibit varied physical and chemical properties. mdpi-res.com

Crystallography of Ternary and Multicomponent Holmium Sulfide Systems

Structural Characterization of Holmium-Gallium-Sulfur Compounds (e.g., Ho₃GaS₆, HoGaS₃, Ho₆Ga₁₀/₃S₁₄)

The introduction of a third element, such as gallium, into the holmium-sulfur system leads to the formation of ternary compounds with more complex crystal structures. While specific crystallographic data for Ho₃GaS₆, HoGaS₃, and Ho₆Ga₁₀/₃S₁₄ were not found in the search results, the general characteristics of such ternary rare-earth gallium sulfides can be inferred from related systems. These compounds typically form intricate crystal structures that are a subject of ongoing research due to their potential for interesting optical and electronic properties. The specific arrangement of atoms and the coordination environments of the holmium, gallium, and sulfur ions would define the crystallographic parameters of these materials.

Advanced Characterization Techniques and Spectroscopic Analysis in Holmium Sulfide Research

Diffraction-Based Characterization

Diffraction techniques are indispensable for elucidating the atomic arrangement within crystalline materials like holmium sulfide (B99878). By analyzing the patterns of scattered X-rays, researchers can determine crystal structures, identify phases, and assess the degree of crystallinity.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary and widely used analytical technique for the characterization of polycrystalline materials. creative-biostructure.comwikipedia.org It is instrumental in identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. ncl.ac.uk Furthermore, PXRD provides valuable information about the crystallinity of a material; sharp, well-defined peaks indicate a high degree of crystalline order, whereas broad humps suggest an amorphous or poorly crystalline nature. wikipedia.org

In the study of holmium sulfide (Ho₂S₃), PXRD is crucial for confirming the successful synthesis of the desired crystal structure. For instance, Ho₂S₃ is known to crystallize in several forms, including a monoclinic structure with the space group P2₁/m and, under high pressure, cubic and orthorhombic systems. wikipedia.org Research has shown that different synthesis conditions can lead to various polymorphs. For example, δ-Ho₂S₃, a monoclinic structure, can be formed by the sulfurization of holmium oxide (Ho₂O₃) powder at 1323 K. researchgate.net The resulting PXRD pattern would be compared against standard data, such as the powder diffraction file (PDF) card 00-023-0284 for orthorhombic HoF₃, to confirm phase purity. nih.gov

The versatility of PXRD extends to analyzing the effects of doping on the crystal structure. When holmium is doped into other materials, such as cadmium sulfide (CdS) or superparamagnetic iron oxide nanoparticles (SPIONs), PXRD is used to verify that the holmium ions have been incorporated into the host lattice and to identify any secondary phases that may have formed. mdpi.comresearchgate.netresearchgate.net For example, in Ho-doped SPIONs, PXRD patterns confirmed the formation of an Fe₃O₄ core doped with holmium, while higher doping levels led to the appearance of goethite (α-FeOOH) as an additional phase. mdpi.com

The analysis of PXRD data can also provide quantitative information about the crystallite size, which can be estimated using the Scherrer equation. creative-biostructure.com This is particularly relevant in the study of nanomaterials, where crystallite size significantly influences the material's properties.

Table 1: Crystallographic Data for this compound Compounds from PXRD Studies

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
Ho₂S₃MonoclinicP2₁/ma = 17.4615, b = 4.0023, c = 10.1243, β = 98.529° researchgate.net
Ho₂S₃ (high pressure)Cubic, Orthorhombic-- wikipedia.org
HoSCubicFm3ma = 5.465 wikipedia.org
δ-Ho₂S₃MonoclinicP2₁/m- researchgate.net

This table is interactive. Click on the headers to sort the data.

Single Crystal X-ray Diffraction (SCXRD) for Precise Structural Elucidation

In the context of this compound research, SCXRD has been instrumental in accurately defining the complex crystal structures of its various forms. For instance, a study on Ho₂S₃ single crystals revealed a monoclinic structure with the space group P2₁/m. researchgate.net The cell dimensions were determined to be a = 17.50 ± 0.03 Å, b = 4.002 ± 0.005 Å, and c = 10.15 ± 0.02 Å, with β = 99.4 ± 0.2°. researchgate.net This detailed structural information also revealed that half of the holmium atoms are six-coordinated, while the others are seven-coordinated. researchgate.net

Another investigation of Ho₂S₃ provided slightly different lattice parameters for the monoclinic P2₁/m space group: a = 10.12 Å, b = 4.00 Å, c = 17.55 Å, and β = 98.64°. materialsproject.org This highlights the importance of precise measurements and the potential for slight variations depending on the crystal growth conditions. The detailed structural analysis from SCXRD also provides insights into the coordination environments of both the holmium and sulfur atoms, which is crucial for understanding the material's chemical and physical properties. materialsproject.org

Table 2: Selected Bond Information for Monoclinic Ho₂S₃ from SCXRD

Atom 1Atom 2Bond Distance Range (Å)Coordination Number (Ho)Reference
Ho³⁺S²⁻2.67 - 2.826 materialsproject.org
Ho³⁺S²⁻2.67 - 2.927 materialsproject.org
Ho³⁺S²⁻2.71 - 2.947 materialsproject.org

This table is interactive. Click on the headers to sort the data.

In Situ X-ray Diffraction for Reaction Mechanism Studies

In situ X-ray diffraction is a powerful technique that allows for the real-time monitoring of structural changes in a material as a function of temperature, pressure, or reactive environment. wayne.edu This provides dynamic information about phase transitions, reaction kinetics, and the formation of intermediate species, offering a deeper understanding of reaction mechanisms. scilit.com

While specific studies detailing in situ XRD for this compound synthesis are not prevalent in the provided search results, the technique's application can be inferred from related research. For example, understanding the transformation of holmium oxide to this compound via sulfurization could be significantly enhanced by in situ XRD. researchgate.net Such a study would allow researchers to observe the formation of the holmium oxysulfide (Ho₂O₂S) intermediate and its subsequent conversion to the final Ho₂S₃ product in real-time. This would provide precise information on the temperatures at which these transformations occur and the kinetics of the reactions.

The ability to monitor these changes as they happen is invaluable for optimizing synthesis protocols to achieve phase-pure materials with desired properties.

Microscopic and Elemental Composition Analysis

Microscopy techniques are essential for visualizing the morphology, microstructure, and nanostructure of materials. When coupled with elemental analysis methods, they provide a comprehensive picture of the sample's physical and chemical characteristics.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography and morphology. mee-inc.comub.ac.id It works by scanning a focused beam of electrons onto the sample and detecting the secondary or backscattered electrons that are emitted. mee-inc.com This allows for the characterization of features such as particle shape, size distribution, and surface texture. ub.ac.id

SEM can also provide insights into the microstructure of materials, such as the arrangement of grains and the presence of pores. In a study on holmium oxide-promoted nickel catalysts, SEM images showed a morphology of agglomerated, porous particles. acs.org This information is critical for understanding how the material's structure may influence its catalytic activity.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis and Particle Size

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, enabling the visualization of a material's internal structure, including its nanostructure and crystal lattice. researchgate.netutexas.edu In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. researchgate.net This technique is particularly powerful for characterizing nanoparticles, providing detailed information on their size, shape, and crystallinity. utexas.edu

In the context of holmium-containing nanomaterials, TEM is crucial for detailed nanostructural analysis. For example, in the synthesis of holmium-doped SPIONs, TEM images showed that nanoparticles with low holmium content had a spherical shape with an average diameter of 10-15 nm, while higher doping levels resulted in irregular axial growth and larger grain sizes up to 30-40 nm. mdpi.com High-resolution TEM (HRTEM) can even resolve the lattice fringes of a crystal, as demonstrated in a study of PEG-HoF₃ nanoparticles where the lattice fringe width was measured to be 0.3401 nm. nih.gov

TEM is also instrumental in determining particle size and distribution, which is often a critical parameter for nanomaterial applications. mdpi.com For instance, TEM analysis of holmium oxide nanoparticles synthesized for near-infrared imaging found an average diameter of 25 nm. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and widely used technique for determining the elemental composition of a material. nanoscience.comthermofisher.comrubiconscience.com.au This non-destructive method analyzes the characteristic X-rays emitted from a sample when it is bombarded by a focused electron beam. thermofisher.comrubiconscience.com.au Each element possesses a unique atomic structure, which results in a distinct set of peaks in its X-ray emission spectrum, allowing for both qualitative and quantitative analysis. nanoscience.comwikipedia.org

In the context of this compound research, EDS is instrumental in confirming the presence and quantifying the relative amounts of holmium and sulfur. For instance, in the synthesis of holmium-doped materials, such as holmium-doped bismuth sulfide (Ho/Bi₂S₃) films, EDS analysis has been used to verify the successful incorporation of holmium into the host material. researchgate.net Similarly, in studies involving more complex systems like holmium zirconate (Ho₂Zr₂O₇) nanoparticles, EDS confirms the stoichiometry of the synthesized material, ensuring the atomic ratio of the constituent elements (holmium, zirconium, and oxygen) aligns with theoretical values. doi.orgwhiterose.ac.uk

The technique is often coupled with Scanning Electron Microscopy (SEM), allowing for elemental mapping of a sample's surface. This combination provides a visual correlation between the surface morphology and the spatial distribution of elements. rubiconscience.com.au For example, in the analysis of a holmium-promoted nickel catalyst supported on yttria-stabilized zirconia (Ni-Ho-YZ), EDS mapping confirmed the uniform distribution of nickel on the catalyst surface, which is crucial for its catalytic activity. acs.org

Table 1: Representative Elemental Data from EDS/EDX Analysis of Holmium-Containing Materials

MaterialTarget ElementsFindingsReference
Ho/Bi₂S₃ FilmHo, Bi, SConfirmed the presence of Holmium. researchgate.net
Ho₂Zr₂O₇ NanoparticlesHo, Zr, OAtomic ratio confirmed to be approximately 2:2:7. doi.orgwhiterose.ac.uk
Ni-4Ho-YZ CatalystNi, Ho, Y, ZrConfirmed the presence of all expected elements on the surface. acs.org
Cystine stone fragmented by Ho:YAG laserC, N, O, SDetected sulfur content of 42.8%. nih.gov nih.gov

Electron and Vibrational Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides detailed information about the elemental composition, chemical states, and electronic structure of a material. eag.commalvernpanalytical.comwikipedia.org The method involves irradiating a sample with monochromatic X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state, offering insights into the chemical bonding environment. eag.commalvernpanalytical.commdpi.com

In the study of this compound and related materials, XPS is crucial for determining the oxidation state of holmium, which is typically +3. thermofisher.com For example, in holmium-doped iron oxide superparamagnetic iron oxide nanoparticles (SPIONs), XPS analysis confirmed the presence of Ho³⁺ ions incorporated into the iron oxide crystal lattice by identifying peaks at binding energies characteristic of Ho 4d₅/₂ and 4d₃/₂. mdpi.com Similarly, in studies of molybdenum oxysulfide (MoOySz) films, XPS has been used to identify the various oxidation states of molybdenum (Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺) and sulfur (S²⁻ and S₂²⁻) depending on the film's composition. frontiersin.org

The ability of XPS to distinguish between different chemical states is particularly valuable. For instance, it can differentiate between sulfide and sulfate (B86663) forms of sulfur. eag.com This is critical in understanding the surface chemistry of sulfide minerals and their interaction with their environment. mdpi.com

Table 2: XPS Binding Energies for Holmium and Sulfur in Various Compounds

ElementOrbitalCompound/MaterialBinding Energy (eV)Oxidation StateReference
Holmium4d₅/₂Ho-doped Fe₃O₄ SPIONs160.5Ho³⁺ mdpi.com
Holmium4d₃/₂Ho-doped Fe₃O₄ SPIONs162.7Ho³⁺ mdpi.com
Sulfur2pMolybdenum Sulfide (MoS₂)Characteristic doublet for sulfidic formS²⁻ tasconusa.com
Molybdenum3dMolybdenum Sulfide (MoS₂)-Mo⁴⁺ tasconusa.com
Molybdenum3dMolybdenum Oxide (MoO₃)-Mo⁶⁺ tasconusa.com

Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of molecules and crystals. nanografi.com When monochromatic light interacts with a material, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the material. nanografi.com The resulting Raman spectrum provides a "fingerprint" of the material's molecular structure and local atomic arrangements. nanografi.comehu.esarxiv.org

In the investigation of this compound and its solid solutions, Raman spectroscopy is employed to study the local structure and phonon modes. For instance, in HoₓMn₁₋ₓS solid solutions, Raman spectra have revealed active modes associated with the rotation and stretching of MnO₆ octahedra. researchgate.net The temperature dependence of these Raman modes can also indicate potential structural phase transitions. researchgate.net

The technique is sensitive to local distortions in the crystal lattice. In chromium-doped bismuth pyrostannate, the substitution of tin ions with chromium ions led to the appearance of new Raman modes, indicating a distortion of the local structure around the bismuth ions. cyberleninka.ru Similarly, in the analysis of various metal sulfides, Raman spectroscopy has been used to identify different sulfide phases and to study their stability and transformation under different conditions. scispace.com

Table 3: Observed Raman Modes in Holmium-Containing and Related Sulfide Materials

MaterialObserved Raman Frequencies (cm⁻¹)Assignment/InterpretationReference
HoₓMn₁₋ₓS310-370, 580-650, 1300-1450Active modes associated with octahedra rotation and stretching. researchgate.net
Sulfur218, 472Strong fundamental transitions. s-a-s.org
Diethyl sulfide-Evidence for more than one stable molecular conformation. scispace.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels in the presence of a magnetic field. It is exclusively applicable to species with one or more unpaired electrons, making it a powerful tool for studying paramagnetic materials. universite-paris-saclay.fr

In the context of holmium-containing materials, EPR is particularly useful for probing the local environment and magnetic properties of the Ho³⁺ ion. Although Ho³⁺ (4f¹⁰ configuration in its ground state) is a non-Kramers ion and typically EPR silent, studies on holmium-doped materials or holmium-based single-molecule magnets have successfully employed high-frequency EPR. For example, multi-frequency EPR studies on a mononuclear Ho³⁺ single-molecule magnet revealed a highly anisotropic eight-line spectrum, arising from the interaction between the electron spin and the holmium nuclear spin (I = 7/2). rsc.org

EPR can also be used to confirm the oxidation state of transition metals in complex sulfides. In a study of quaternary sulfides, EPR analysis was used to confirm the +3 oxidation state of titanium and chromium. rsc.org Furthermore, EPR studies on Eu-doped ternary sulfides have provided insights into the incorporation mechanism of Eu²⁺ ions into the host lattice. researchgate.net

Table 4: EPR Parameters for Holmium and Other Paramagnetic Species in Various Hosts

Paramagnetic SpeciesHost Materialg-values / Spectroscopic FeaturesReference
Ho³⁺Polyoxometalate CageHighly anisotropic eight-line spectrum rsc.org
Ti³⁺La₆(TM)ₓSi₂S₁₄g = 2.01246 rsc.org
Cr³⁺La₆(TM)ₓSi₂S₁₄g = 1.99336 rsc.org
Eu²⁺KLuS₂- researchgate.net

Raman Spectroscopy for Vibrational Modes and Local Structure

Optical and Electronic Spectroscopic Techniques

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the optical properties of solid, powdered, or opaque samples. universallab.orgredalyc.org It measures the light that is diffusely reflected from the sample surface over a range of ultraviolet and visible wavelengths. universallab.orgsci-hub.se The resulting spectrum can be used to investigate electronic transitions and to estimate the material's band gap energy (Eg), a fundamental property of semiconductors. redalyc.orgnih.gov The Kubelka-Munk function is often applied to the reflectance data to convert it into a pseudo-absorption spectrum, from which the band gap can be determined using a Tauc plot. nih.gov

In the study of this compound and related semiconductor materials, UV-Vis DRS is a key technique for characterizing their optical absorption properties. For example, in holmium-doped bismuth sulfide (Ho/Bi₂S₃) films, the introduction of holmium as a dopant was found to reduce the energy of electronic transitions, leading to improved photoelectric performance. researchgate.net Similarly, in a study of nickel sulfide nanocrystals, doping was shown to significantly modify the optical absorption coefficient and the band gap energy. researchgate.net

The band gap values obtained from DRS are crucial for understanding the potential applications of these materials in optoelectronic devices and photocatalysis. For instance, the band gaps of various metal sulfide nanomaterials, ranging from the infrared to the ultraviolet region, have been determined using this technique, highlighting their suitability for different light-absorbing applications.

Table 5: Band Gap Energies of Holmium-Containing and Related Sulfide Materials Determined by UV-Vis DRS

MaterialBand Gap (Eg) in eVMethod of DeterminationReference
Ho-doped Bi₂S₃-- researchgate.net
NiₓCd₁₋ₓAlyFe₂₋yO₄1.6817 - 2.0027Kubelka-Munk function nih.gov
K₂[WS₄]-Kubelka-Munk function d-nb.info
Indium Sulfide2.56Tauc plot from Kubelka-Munk function
Zinc Sulfide3.54Tauc plot from Kubelka-Munk function
Nickel Sulfide2.79 - 3.56- researchgate.net

Laser Spectroscopy for Electronic Structure and States (e.g., Holmium Monosulfide)

Laser spectroscopy is a powerful tool for probing the intricate electronic structure of molecules like holmium monosulfide (HoS). Through techniques such as laser-induced fluorescence (LIF), researchers can excite molecules to higher electronic states and analyze the emitted light to map out the energy levels.

In a notable study on holmium monosulfide, laser-induced fluorescence spectra revealed hyperfine structure in the transitions from the A[14.79]8.5 state to three lower-lying electronic states: X18.5, X27.5, and W17.5. researchgate.net The analysis of this hyperfine structure is crucial as it provides detailed information about the interaction between the nuclear spin and the electronic angular momentum. This interaction is quantified by magnetic hyperfine parameters. The determined parameters for HoS were instrumental in assigning the appropriate free Ho²⁺ ion quantum numbers to each state and estimating the relative contributions of the 4f and 6s electrons to the hyperfine energy. researchgate.net The ground state of HoS is understood to originate from the Ho²⁺(4f¹⁰(⁵I₈)6s)S²⁻ configuration. researchgate.net

The high resolution afforded by laser spectroscopy allows for the determination of precise molecular constants. For holmium monosulfide, detailed properties including term values (T₀), vibrational constants (ΔG₁/₂), and rotational constants have been reported, which helps in constructing a comprehensive energy level diagram and understanding the nature of the chemical bond. researchgate.net Comparisons of the ground state magnetic hyperfine structure in HoS with related molecules like holmium monofluoride (HoF) and holmium monochloride (HoCl) show that the structure is primarily due to the Ho 4f electrons. researchgate.net

Table 1: Magnetic Hyperfine Parameters for Electronic States of Holmium Monosulfide (HoS)
Electronic StateMagnetic Hyperfine Parameter (h) (cm⁻¹)
X18.50.3298(27)
X27.50.1124(29)
W17.50.275(5)
A[14.79]8.50.2314(25)
Data sourced from a study on the laser spectroscopy of holmium monosulfide. researchgate.net

Absorption Spectroscopy for Holmium Ion Interactions

Absorption spectroscopy is a fundamental technique used to study the interactions of holmium ions within a material. When a holmium-containing compound is exposed to light, the Ho³⁺ ions absorb photons at specific wavelengths, corresponding to electronic transitions between different energy levels within the 4f electron shell. The resulting absorption spectrum consists of sharp, characteristic peaks.

The positions and intensities of these absorption peaks are sensitive to the local chemical environment of the Ho³⁺ ion. Factors such as the type of surrounding atoms (e.g., sulfur in this compound), the coordination number, and the symmetry of the binding site all influence the electronic energy levels, causing shifts in the absorption bands. For instance, studies on holmium ions in various glass matrices have shown that the absorption spectra reveal multiple prominent peaks corresponding to transitions from the ground state (⁵I₈) to various excited states. wikipedia.org

In the context of this compound, absorption spectroscopy can be used to understand the interaction between the holmium ion and the sulfide ligands. Although specific studies on the absorption spectroscopy of pure this compound are not extensively detailed in the provided results, research on related materials like Ho-doped bismuth sulfide (Bi₂S₃) films demonstrates the utility of this technique. In such systems, the introduction of Ho³⁺ creates impurity levels that can reduce the energy required for electronic transitions, which is observable in the UV-Vis diffuse reflection spectrum. researchgate.net This change in the absorption profile confirms the incorporation of holmium ions into the host lattice and provides insight into how they affect the material's electronic properties. researchgate.net

Fluorescence Spectroscopy for Holmium Ion Binding Studies

Fluorescence spectroscopy is a highly sensitive method for investigating the binding environment of holmium ions. This technique involves exciting the holmium ions to a higher energy state with a specific wavelength of light and then detecting the emitted photons as the ions relax back to lower energy levels. The wavelength, intensity, and lifetime of the fluorescence are all dependent on the ion's immediate surroundings.

When holmium ions are incorporated into a host material like a sulfide matrix, their fluorescence properties can provide information on the nature of their binding. For example, the binding of Ho³⁺ to specific sites, such as DNA or proteins, has been studied using fluorescence. researchgate.netrsc.org In these studies, changes in the fluorescence intensity of the Ho³⁺ complex upon addition of the binding molecule are monitored. researchgate.netrsc.org A quenching or enhancement of the fluorescence signal can indicate binding, and analysis of this data can yield quantitative information such as binding constants and the number of binding sites. researchgate.net

In solid-state materials, the "antenna effect" can enhance the weak f-f transitions of lanthanide ions like holmium. mdpi.com In this process, the host material or ligands absorb light energy and efficiently transfer it to the central holmium ion, which then luminesces. mdpi.com The characteristics of this emission are indicative of the binding environment. For instance, studies on Ho³⁺ in various complexes show characteristic emission bands in the visible and near-infrared regions, with the exact positions and intensities being influenced by the coordinating ligands. mdpi.com While specific fluorescence binding studies on this compound are not detailed, the principles demonstrated in other holmium-containing systems are directly applicable to understanding ion binding in a sulfide lattice.

Thermal and Gas-Phase Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition behavior of materials like this compound. The method involves continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or reactive air). The resulting data, a plot of mass versus temperature, reveals the temperatures at which the material undergoes physical or chemical changes, such as desorption, decomposition, or oxidation.

For sulfide materials, TGA can identify the onset temperature of decomposition or oxidation. For example, studies on transition metal sulfides like nickel sulfide (NiS₂) show a significant mass drop at higher temperatures, which is attributed to desulfurization. peerj.com Similarly, research on perovskite sulfides indicates they possess good thermal stability in air up to at least 550 °C, with oxidation occurring at higher temperatures. researchgate.netcambridge.org The oxidation products can often be inferred from the percentage of mass loss or gain and confirmed with complementary techniques like X-ray diffraction. cambridge.org

In the case of rare earth sulfides, such as cerium sulfide (Ce₂S₃), TGA has been used to demonstrate that they have relatively poor thermal stability, with oxidation beginning around 350°C. hpstar.ac.cn The decomposition of rare earth sulfates, which can be precursors to sulfides, has also been studied extensively, showing a pathway that often involves the formation of an intermediate oxysulfate before the final oxide is formed at higher temperatures. researchgate.net Applying TGA to this compound would provide critical data on its operational temperature limits and its decomposition pathway, which is vital for its application in high-temperature environments.

Table 2: General Decomposition Stages Observed in TGA of Metal Sulfides/Sulfates
Temperature RangeObserved ProcessTypical Products
Low (< 200°C)Dehydration/DesorptionWater, physisorbed gases
Intermediate (300-600°C)Onset of decomposition/oxidationMetal oxysulfides, SO₂
High (> 600°C)Complete decomposition to oxideMetal oxides
This table represents generalized trends and specific temperatures and products vary significantly depending on the compound and atmosphere. peerj.comcambridge.orghpstar.ac.cnresearchgate.net

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Gas-Phase Reaction Mechanisms

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution technique used to study the intrinsic reactivity of ions in the gas phase, free from solvent effects. rsc.org This method is particularly valuable for elucidating the fundamental reaction mechanisms of metal ions, including lanthanides like holmium, with various molecules. rsc.orgnih.gov In an FT-ICR experiment, ions are trapped in a cell by strong magnetic and electric fields. Their cyclotron frequency is measured with high precision, which allows for the determination of their mass-to-charge ratio. By introducing a neutral reactant gas into the cell, the reactions between the trapped ions and the gas molecules can be monitored over time, providing kinetic and mechanistic data. nih.gov

Studies using FT-ICR have investigated the gas-phase reactions of lanthanide cations (Ln⁺) with small molecules, revealing periodic trends in reactivity across the series. yorku.caosti.gov For example, the reactions of Ln⁺ with sulfur hexafluoride (SF₆) have been systematically surveyed, showing that all lanthanide cations react efficiently, primarily through single and multiple fluorine atom and fluoride (B91410) abstraction. yorku.ca Such studies provide insights into bond activation processes and the role of the lanthanide's electronic structure in its reactivity. osti.gov

While specific FT-ICR studies focusing on this compound reactions were not found in the provided results, the technique is well-suited to investigate the gas-phase clustering, oxidation, or sulfidation reactions of holmium-containing ions. For instance, it could be used to study the reaction of Ho⁺ with sulfur-containing molecules to understand the initial steps in the formation of this compound species in the gas phase. The high mass accuracy of FT-ICR would allow for the unambiguous identification of reaction products. nih.gov

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD), also known as thermal desorption spectroscopy (TDS), is a surface-sensitive technique used to study the interactions between adsorbed molecules and a solid surface. asminternational.org In a TPD experiment, a surface, such as that of this compound, is first dosed with a gas at a low temperature. The temperature of the surface is then increased at a linear rate, and a mass spectrometer is used to monitor the molecules that desorb from the surface as a function of temperature. asminternational.orgtandfonline.com

The resulting TPD spectrum, a plot of desorption rate versus temperature, provides a wealth of information. The temperature at which a desorption peak appears is related to the activation energy of desorption, which corresponds to the strength of the bond between the adsorbate and the surface. asminternational.org The area under the peak is proportional to the initial surface coverage of the adsorbed species, and the shape of the peak can provide information about the order of the desorption kinetics. asminternational.org

TPD can be used to characterize the surface chemistry of this compound. For example, by adsorbing probe molecules like carbon monoxide or hydrogen sulfide, one could characterize the nature and strength of the active sites on the this compound surface. Studies on other materials have used TPD to investigate the desorption of sulfur-containing species. For instance, SO₂-TPD experiments on activated carbon revealed that sulfur species were released as SO₂ below 400°C. aaqr.org This type of analysis on this compound could elucidate its behavior in catalytic applications or its stability in various chemical environments by identifying the species that desorb from its surface and the temperatures at which these processes occur. aaqr.org

Electrochemical and Impedance Spectroscopy

Electrochemical and impedance spectroscopy are powerful techniques for probing the electronic and ionic transport properties of materials, their redox behavior, and the characteristics of interfaces within an electrochemical cell.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Activity

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are fundamental electroanalytical methods used to investigate the redox (reduction-oxidation) behavior of chemical species. researchgate.netamelchem.com In these techniques, the potential applied to a working electrode is varied, and the resulting current from electron transfer reactions is measured. ossila.com This provides insights into the thermodynamics and kinetics of redox processes. ossila.com

While specific CV and DPV studies on solid-state this compound are not readily found, research on the holmium(III) ion (Ho³⁺) in solution demonstrates its electrochemical activity. Studies using glassy carbon electrodes have shown that Ho³⁺ can undergo a reversible electron transfer process, which is indicative of its redox activity. researchgate.net Analysis of the peak current in relation to the scan rate in these studies suggested a diffusion-controlled kinetic process for the holmium ion in solution. researchgate.net

In the context of sulfide materials, CV is often employed to study decomposition potentials and redox reactions. For instance, in studies of other metal sulfides like Li₄SnS₄, cyclic voltammetry has been used to identify irreversible reduction currents and decomposition peaks, revealing how the material breaks down under an applied potential. nih.gov Similar methodologies could theoretically be applied to this compound to understand its electrochemical stability and potential redox transformations.

DPV is a technique that offers higher sensitivity compared to CV by superimposing potential pulses on a linear potential sweep and sampling the current just before and at the end of the pulse. acs.orgpineresearch.com This method effectively minimizes the background charging current, resulting in a peak-shaped output where the peak height is proportional to the analyte concentration. acs.org It is frequently used for detecting trace amounts of substances and studying reaction mechanisms. scielo.org.mxnih.gov Although no DPV data for pure this compound is available, the technique has been used to study the interaction of holmium ions with DNA, where changes in the current intensity of Ho³⁺ are monitored. researchgate.net

Table 1: General Parameters in Voltammetric Analysis This table presents typical parameters used in voltammetry and is not specific to this compound.

Parameter Description Typical Application
Scan Rate (mV/s) The rate at which the potential is swept. Investigating reaction kinetics; a linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process. researchgate.net
Potential Window (V) The range of potentials scanned. Chosen to encompass the redox events of interest for the material being studied.
Pulse Amplitude (mV) The height of the potential pulse in DPV. Optimized to maximize the faradaic current while minimizing the capacitive current, typically 5-50 mV. acs.org

| Pulse Width (ms) | The duration of the potential pulse in DPV. | Affects the amount of reactant that can diffuse to the electrode surface during the pulse. |

Impedance Spectroscopy for Electrical Inhomogeneity and Dynamic Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the electrical properties of materials and the interfaces between them. gamry.com It measures the impedance of a system over a range of frequencies, allowing researchers to model the material's behavior using an equivalent electrical circuit composed of elements like resistors and capacitors. mdpi.com This can provide information on conductivity, dielectric properties, and charge transfer kinetics. gamry.commdpi.com

Direct EIS studies on pure this compound are scarce. However, research on related mixed-metal systems, such as holmium-manganese-sulfides (HoₓMn₁₋ₓS), demonstrates the utility of this technique. In these materials, impedance spectroscopy has been used to identify the presence of multiple conductivity channels. researchgate.net It has been established that from impedance data, information can be obtained about the electrical inhomogeneity of a material. researchgate.net Electrical inhomogeneity refers to spatial variations in the electrical properties within the material, which can arise from defects, grain boundaries, or different phases.

The dynamic characteristics of charge carriers, such as their relaxation time, can also be determined from impedance spectra. researchgate.net The relaxation time relates to how quickly the charge distribution within the material returns to equilibrium after being perturbed by the applied electric field. In studies of defective manganese sulfide, the temperature-dependent impedance was found to have an activation character, which was attributed to the excitation of lattice polarons. researchgate.net Furthermore, the influence of an applied magnetic field on the dynamic characteristics of current carriers has been studied through changes in the impedance components. researchgate.net

Table 2: Research Findings from Impedance Spectroscopy on Holmium-Containing Sulfides Note: This data is from mixed-metal sulfide systems and not pure this compound.

System Studied Key Findings from Impedance Spectroscopy Reference
HoₓMn₁₋ₓS Identification of several conductivity channels. researchgate.net
HoₓMn₁₋ₓS Determination of carrier relaxation time and its dependence on temperature and magnetic field. researchgate.net
HoₓMn₁₋ₓS Provides information about the electrical inhomogeneity of the material. researchgate.net

These findings on related systems suggest that EIS would be a valuable tool for characterizing the electrical properties of pure this compound, should such research be undertaken. It could elucidate the contributions of grain and grain boundary resistances, identify the nature of charge carriers, and quantify the degree of electrical inhomogeneity.

Theoretical and Computational Chemistry of Holmium Sulfides

Electronic Structure Calculations

Density Functional Theory (DFT) Studies on Bonding, Reactivity, and Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the nuanced electronic structures and reaction pathways of holmium-containing species. DFT calculations have been instrumental in understanding the bonding, reactivity, and mechanisms of holmium sulfide (B99878) systems. For instance, studies on the gas-phase reaction of the [Ho(CH₂S)]⁺ complex with toluene (B28343) to produce [C₆H₅CHSHo]⁺ and methane (B114726) were elucidated using DFT. nih.govresearchgate.net These calculations revealed that the high reactivity of the holmium complex, in contrast to the inertness of the bare Ho⁺ ion, stems from a carbon-centered radical that initiates the reaction by abstracting a hydrogen atom. nih.govresearchgate.net

DFT is also employed to explore the adsorption mechanisms of sulfur-containing molecules on surfaces, which is relevant to understanding the formation and stability of holmium sulfide. For example, studies on the adsorption of hydrogen sulfide (H₂S) on metal oxide surfaces show that the interaction and subsequent dissociation of the H-S bond are critical steps. nih.govmdpi.com Similar principles can be applied to understand the interaction of sulfur-based precursors with holmium surfaces or clusters during the synthesis of holmium sulfides.

Furthermore, DFT is used to analyze the electronic properties that drive chemical reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. A larger gap generally indicates higher kinetic stability and lower chemical reactivity. mdpi.com The application of conceptual DFT provides a framework for quantifying reactivity through indices like electronegativity, hardness, and electrophilicity, which are derived from the response of the system's electron density to perturbations. archive.orgmdpi.com

In the context of reaction mechanisms, DFT calculations can map out potential energy surfaces, identifying transition states and reaction intermediates. researchgate.net For example, in a study of holmium-doped copper surfaces for CO₂ hydrogenation, DFT was used to determine that the reaction proceeds through the formation of various intermediates, with the final hydrogenation step having the highest activation barrier. researchgate.net This type of detailed mechanistic investigation is crucial for designing and optimizing catalytic processes involving holmium compounds.

Ligand-Field Theory (LFT) Calculations Applied to Holmium Monosulfide

Ligand-Field Theory (LFT) offers a quantum mechanical approach to describe the electronic structure of coordination compounds, extending the principles of Crystal Field Theory (CFT) by incorporating covalent interactions between the central metal ion and its ligands. libretexts.orgnumberanalytics.comlibretexts.org In the case of holmium monosulfide (HoS), LFT calculations have been successfully applied to interpret its complex electronic spectrum.

LFT calculations for HoS have shown that the low-lying electronic states arise from the Ho²⁺[4f¹⁰(⁵I₈)6s]S²⁻ configuration. researchgate.net This theoretical framework helps in assigning the observed electronic transitions and understanding the nature of the molecular orbitals formed from the interaction of holmium and sulfur orbitals. The theory considers the splitting of the metal d-orbitals under the influence of the electric field created by the ligands. uri.edu In an octahedral environment, these orbitals split into t₂g and eg sets, and the energy difference between them is a key parameter in determining the electronic and magnetic properties of the complex. libretexts.orglibretexts.org

The application of LFT to lanthanide monoxides has provided a basis for understanding the electronic states of similar compounds like holmium monosulfide. researchgate.net These calculations predict that the lower electronic states are primarily due to the 4fⁿ⁻¹6s configuration of the divalent lanthanide ion. researchgate.net By analyzing the hyperfine structure observed in high-resolution laser excitation spectroscopy, researchers can extract detailed information about the coupling mechanisms in various electronic states and the individual hyperfine parameters for the 4f and 6s electrons. researchgate.net This information, when compared with data for the free holmium ion, provides valuable insights into the nature of the electron orbitals within the molecule. researchgate.net

Relativistic Effects in Electronic Structure of Lanthanide Sulfides

For heavy elements like holmium, relativistic effects play a significant role in determining the electronic structure and chemical properties. acs.orgwikipedia.org These effects arise because the velocity of inner-shell electrons approaches the speed of light, leading to a relativistic increase in electron mass. This, in turn, causes a contraction and stabilization of the s and p₁/₂ orbitals (the direct relativistic effect) and an expansion and destabilization of the d and f orbitals (the indirect relativistic effect). acs.org A third significant consequence is the spin-orbit splitting of orbitals with an angular momentum quantum number greater than zero. acs.org

In the context of lanthanide sulfides, these relativistic effects are crucial for accurate electronic structure calculations. researchgate.net Relativistic DFT (incorporating these effects into the density functional) is often employed to model the properties of such compounds. researchgate.netnist.gov These calculations can be performed at different levels, from scalar relativistic approaches that average over spin-orbit effects to fully relativistic methods that include spin-orbit coupling explicitly. researchgate.net

The inclusion of relativistic effects is essential for correctly predicting the properties of lanthanide-containing materials, including their electronic band structures, magnetic properties, and the energies of f-d transitions. researchgate.net For instance, the magnetic anisotropy in these materials is a direct consequence of spin-orbit coupling. The accurate modeling of these effects is critical for designing new materials for applications in areas such as lighting and data storage.

Thermochemical and Spectroscopic Simulations

Computational simulations are invaluable for predicting and interpreting the thermochemical properties and spectroscopic signatures of holmium sulfides, providing data that can be difficult to obtain experimentally.

Calculation of Bond Dissociation Energies (BDEs) for Holmium-Sulfur Species

The bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond. For holmium-sulfur species, experimental determination of BDEs can be challenging. Computational methods, particularly when benchmarked against experimental data for related compounds, provide reliable estimates.

Recent studies have reported experimentally determined BDEs for a range of lanthanide sulfides, which serve as crucial benchmarks for computational chemistry. researchgate.net For holmium monosulfide (HoS), the experimentally measured BDE is 4.251(3) eV. researchgate.net Such experimental values are vital for validating the accuracy of theoretical methods used to calculate BDEs. researchgate.netchemrxiv.org

Computational approaches, such as DFT, are widely used to calculate BDEs. The performance of different DFT functionals can vary, and it is common practice to compare the results of several functionals against experimental data to identify the most reliable methods for a particular class of compounds. nih.gov The BDE is typically calculated as the difference in enthalpy between the products (the separated atoms or fragments) and the reactant molecule. ucsb.edu

Thermochemical cycles can also be employed, particularly in conjunction with experimental data, to derive related quantities. For example, the BDE of a neutral molecule can be related to the BDE of its cation through the ionization energies of the molecule and the metal atom. aip.org

Table 1: Experimental Bond Dissociation Energies of Selected Lanthanide Sulfides and Selenides researchgate.net

CompoundBDE (eV)
PrS5.230(3)
NdS4.820(3)
SmS4.011(17)
EuS3.811(8)
GdS5.282(5)
TbS5.292(3)
DyS4.298(3)
HoS 4.251(3)
ErS4.262(3)
LuS5.189(3)
HoSe3.562(3)

Modeling of Spectroscopic Signatures

Computational modeling is a powerful tool for simulating and interpreting the spectroscopic signatures of holmium sulfides. These simulations aid in the assignment of experimental spectra and provide a deeper understanding of the underlying electronic and vibrational transitions.

For instance, the simulation of infrared (IR) spectra can help identify the vibrational modes of a molecule. In a study of mixed-ligand rhodium complexes, simulated IR spectra based on low-energy structural isomers were crucial for assigning the experimentally observed bands. acs.org Similarly, for holmium sulfides, theoretical calculations of vibrational frequencies can predict the positions and intensities of IR and Raman active modes.

The modeling of electronic spectra, such as UV-Vis-NIR absorption spectra, is also a key application of computational chemistry. acs.org For lanthanide compounds, these spectra are often complex due to the numerous possible electronic transitions involving the 4f orbitals. Theoretical models can help to unravel these spectra by calculating the energies and intensities of these transitions. Hyperspectral imaging, combined with spectral libraries, is an emerging technique for identifying minerals, and the theoretical modeling of mineral spectra can contribute to the development of these libraries. researchgate.net

In the case of holmium monosulfide, high-resolution laser excitation spectroscopy has been used to study its electronic transitions. researchgate.net The analysis of the resulting spectra, which can show resolved hyperfine structure, is greatly aided by theoretical calculations. researchgate.net These calculations can help to determine the atomic origin of the electronic states and to extract fundamental parameters such as hyperfine constants. researchgate.net

Advanced Computational Methodologies

The exploration of holmium sulfides has been significantly advanced by the integration of sophisticated computational techniques. These methods allow for the rapid screening of potential new materials and provide deep insights into their fundamental properties, guiding experimental efforts toward the most promising candidates.

Machine Learning and High-Throughput Computational Screening for Novel this compound Phases

The discovery of novel materials is a complex endeavor due to the vastness of the potential chemical space. Machine learning (ML) and high-throughput computational screening (HTCS) have emerged as powerful tools to accelerate this process, particularly for multi-component systems like complex holmium sulfides. aps.org

The general workflow combines the power of density functional theory (DFT) calculations with the predictive speed of ML models. Initially, a large database of known and hypothetical materials, such as the Open Quantum Materials Database (OQMD), is used to train an ML algorithm. aps.org This model learns the complex relationships between a material's composition and crystal structure and its stability. Once trained, the ML model can predict the stability of thousands of new candidate compounds in a fraction of the time required for full DFT calculations, effectively screening the vast compositional landscape. aps.orggithub.io This ML-based approach has been shown to find new stable materials at a rate significantly faster than undirected searches. aps.org

In the context of holmium sulfides, this methodology is particularly relevant for exploring complex quaternary or even more intricate phases. For example, the (RE)₆(TM)ₓ(Tt)₂S₁₄ family of compounds, where RE can be holmium, TM is a transition metal, and Tt is a tetrel element like Si, Ge, or Sn, encompasses a remarkable number of nearly 2000 potential quaternary phases. rsc.org The sheer number of possible elemental combinations makes traditional experimental exploration impractical. HTCS, accelerated by machine learning, provides a viable pathway to navigate this broad phase space, identifying the most promising candidates for synthesis and further investigation based on predicted stability and properties. rsc.orgnih.gov

The process typically involves:

Data Generation: A large dataset is created using DFT calculations for a diverse set of crystal structures, including various known sulfide compounds.

Model Training: An ML model is trained on this dataset to predict material properties, most critically the thermodynamic stability (e.g., formation energy).

High-Throughput Screening: The trained model is used to rapidly predict the stability of a vast number of new, hypothetical this compound-containing compositions.

Verification: The most promising stable compounds identified by the ML model are then subjected to more accurate (but computationally expensive) DFT calculations for verification.

This synergistic approach allows researchers to focus experimental efforts on materials with the highest probability of being stable and possessing interesting properties, greatly enhancing the efficiency of materials discovery. nih.govresearchgate.net

Simulations of Transport and Magnetic Properties

Computational simulations are indispensable for understanding and predicting the intricate transport and magnetic properties of holmium sulfides. These properties are rooted in the materials' electronic and crystal structures, particularly the behavior of holmium's 4f electrons.

Magnetic Properties: Simulations based on first-principles calculations and specialized models are used to investigate the magnetic ordering, magnetic moments, and exchange interactions in this compound systems. For instance, in solid solutions like Mn₁₋ₓHoₓS, the magnetic properties are complex due to the interplay between different magnetic ions. doi.org Computational studies help to elucidate these interactions. The exchange parameter J(Ho-Ho) for HoS has been determined to be -0.2 K, derived from the paramagnetic Curie temperature using the total magnetic moment J=8. doi.org

Neutron diffraction studies, complemented by theoretical predictions based on exchange interactions and crystal-field effects, have been crucial in determining the magnetic structure of holmium-containing chalcogenides. researchgate.net For example, HoS is known to have a NaCl-type crystal structure and exhibits antiferromagnetic ordering with a Néel temperature (Tɴ) of 20 K. doi.org Simulations reveal that in the cubic phase above Tɴ, paramagnetic neutron scattering is centered at k=(1/2 1/2 1/2), indicating dominant antiferromagnetic interactions between Ho spins. researchgate.net

The table below summarizes key magnetic data for this compound and related compounds, often determined through a combination of experimental measurement and computational modeling.

Compound/SystemPropertyValueReference
HoSMagnetic OrderingAntiferromagnetic (Type II) doi.orgresearchgate.net
HoSNéel Temperature (Tɴ)20 K doi.org
HoSParamagnetic Curie Temperature (θ)13 K (experimental), 35 K (calculated) doi.org
HoSExchange Parameter (J(Ho-Ho))-0.2 K doi.org
HoRh₄B₄Saturated Magnetic Moment (Ho)8.61 ± 0.06 µB aps.org

This table is interactive. Click on the headers to sort the data.

Transport Properties: Simulations of transport properties, such as electrical conductivity and magnetoresistance, provide insight into the electronic behavior of these materials. In systems like HoₓMn₁₋ₓS, researchers have investigated transport characteristics over wide temperature ranges. researchgate.net These studies have established the influence of magnetic fields on both direct and alternating current transport, identifying negative DC magnetoresistance near the magnetic phase transition. researchgate.net

Computational methods like ab initio molecular dynamics and calculations based on the Boltzmann transport equation are employed to predict thermal transport properties. aps.orgarxiv.org While direct simulation of electrical transport in strongly correlated f-electron systems is challenging, electronic structure calculations provide the necessary foundation. First-principles calculations of the electronic band structure, like those performed for elemental holmium, reveal the character and energy of the electronic states that govern transport phenomena. aps.org These theoretical models help explain observed effects such as the activation character of relaxation time versus temperature in certain compositions. researchgate.net

Advanced Research Applications of Holmium Sulfides and Holmium Doped Sulfide Materials

Magnetic Materials Research

The unique magnetic behavior of holmium-containing materials stems from the element's high magnetic moment, the highest of any naturally occurring element. wikipedia.org This intrinsic property is harnessed in various forms, from pure sulfides to complex composite materials, for cutting-edge magnetic applications. ontosight.aisamaterials.com

Development for Magnetic Sensors and Actuators

Holmium sulfide (B99878) (Ho2S3) is actively being explored for its potential in the development of specialized magnetic sensors and actuators. samaterials.com Magnetic sensors function by detecting changes in magnetic fields to determine position, speed, or direction without physical contact. ifm.com The operational principle often relies on the Hall effect, where a magnetic field influences charge carriers in a semiconductor to generate a measurable voltage. ifm.com The unique magnetic characteristics of Ho2S3 make it a suitable material for these applications, which require high sensitivity and reliability in demanding industrial environments. samaterials.comifm.com Research is focused on integrating these materials into compact and robust sensor and actuator designs. samaterials.comsteute-controltec.com

Integration in Advanced Ceramics with Unique Magnetic Responses

Holmium compounds are being integrated into advanced ceramic materials to create components with tailored magnetic responses. samaterials.comresearchgate.net While much of the research in this area has focused on holmium oxide (Ho2O3) for magneto-optical ceramics, the underlying principle of leveraging holmium's magnetic properties is transferable to sulfide-based systems. researchgate.net These advanced ceramics are developed for applications that require both transparency to certain light wavelengths and a high magnetic susceptibility. researchgate.net The integration of holmium sulfides into ceramic matrices is a research area aimed at producing high-performance materials for next-generation electronic and magnetic devices. samaterials.com

Investigations into Antiferromagnetic Properties of Holmium Monosulfide (HoS)

Holmium monosulfide (HoS) is noted for its specific property of antiferromagnetism, making it a material of interest for applications in electronic and magnetic recording devices. researchgate.netiaea.org In antiferromagnetic materials, the magnetic moments of adjacent atoms align in an antiparallel arrangement. A complex experimental study of a polycrystalline holmium monosulfide sample established the antiferromagnetic character of its ordering. iaea.org Further investigations have confirmed that HoS exhibits Type-II antiferromagnetism. nii.ac.jp The Neel temperature (T_N), the point at which the material transitions from antiferromagnetic to paramagnetic behavior, for HoS has been identified as 17.5 K. iaea.org Research into the synthesis of HoS compacts has shown that electrical properties can be significantly affected by lattice imperfections. iaea.org

Table 1: Magnetic Properties of Holmium Monosulfide (HoS)

PropertyValue/TypeSource(s)
Magnetic OrderingAntiferromagnetic researchgate.netiaea.org
Antiferromagnetism TypeType-II nii.ac.jp
Neel Temperature (T_N)17.5 K iaea.org
Potential ApplicationsElectronic and magnetic recording devices researchgate.netiaea.org

Studies on Magnetoresistance and Magnetoimpedance in Holmium-Manganese Sulfides

Solid solutions of holmium-manganese sulfides (HoₓMn₁₋ₓS) are being investigated for their magnetoresistive and magnetoimpedance properties, which are crucial for applications in spintronics and microelectronics. researchgate.net Research on the HoₓMn₁₋ₓS system (with x=0.1 and 0.2) has revealed the influence of magnetic fields on its transport characteristics. researchgate.netresearchgate.net Studies have established the presence of a negative direct current (DC) magnetoresistance effect near the magnetic phase transition temperature. researchgate.netresearchgate.net Conversely, a positive alternating current (AC) magnetoimpedance of up to 4% has been observed in the paramagnetic region. researchgate.netresearchgate.net The impedance characteristics are analyzed using models of electrically inhomogeneous mediums to understand the behavior of current carriers. researchgate.net

Table 2: Magnetoelectric Properties of Holmium-Manganese Sulfides (HoₓMn₁₋ₓS)

PropertyObservationComposition(s)Source(s)
DC MagnetoresistanceNegative effect in the region of magnetic phase transitionx = 0.1, 0.2 researchgate.netresearchgate.net
AC MagnetoimpedancePositive effect up to 4% in the paramagnetic regionx = 0.1, 0.2 researchgate.netresearchgate.net
Potential ApplicationsSpintronics, MicroelectronicsN/A researchgate.net

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Doped with Holmium for Hyperthermia Research

Holmium is used as a dopant in superparamagnetic iron oxide nanoparticles (SPIONs) for biomedical research, particularly in magnetic hyperthermia applications. nih.govmdpi.com SPIONs are synthesized via co-precipitation, with holmium ions incorporated into the Fe₃O₄ core. mdpi.comnih.gov Research has shown that a holmium concentration below 5% in the doped Fe₃O₄ results in a relatively stable material with magnetization properties sufficient for biomedical uses. mdpi.comnih.gov Specifically, a 2.5% molar concentration of holmium in ferrite-based SPIONs has been identified as a maximal value that yields a homogeneous phase with high magnetization (above 60 emu/g). mdpi.com These Ho-doped SPIONs, typically 10-15 nm in size, are being investigated as potential nanocarriers for targeted drug delivery combined with mild magnetic hyperthermia for cancer treatment. nih.govmdpi.com

Optical and Optoelectronic Research

Holmium sulfide and holmium-doped materials are recognized for their distinctive optical characteristics, leading to research into their use in optoelectronic devices. ontosight.aizegmetal.com The trivalent holmium ion (Ho³⁺) possesses fluorescent properties, yielding a unique set of emission lines that are explored in various applications. wikipedia.org

Research into holmium-doped bismuth sulfide (Ho/Bi₂S₃) films has demonstrated significant improvements in photoelectric performance. researchgate.net In one study, Ho³⁺ ions were introduced into the crystal lattice of Bi₂S₃. researchgate.net This doping resulted in an increase in the photovoltage from 0.203 V to 0.265 V and a substantial rise in photocurrent density from 0.366 mA/cm⁻² to 1.09 mA/cm⁻². researchgate.net The enhancement is attributed to the introduction of an impurity level by the holmium doping, which reduces the energy required for electronic transitions and allows for the generation of more photo-generated carriers. researchgate.net Similarly, studies on cadmium sulfide nanoparticles doped with holmium ions have also been conducted to investigate optical properties. Furthermore, the spectroscopic properties of the Ho³⁺ ion's 1.6 µm emission have been investigated in sulfide and other chalcogenide glasses for potential use in U-band fiber amplifiers. optica.org

Table 3: Photoelectric Properties of Holmium-Doped Bismuth Sulfide (Ho/Bi₂S₃) Film

ParameterPure Bi₂S₃0.5 mmol L⁻¹ Ho-doped Bi₂S₃ImprovementSource
Photovoltage0.203 V0.265 V30% Increase researchgate.net
Photocurrent Density0.366 mA/cm⁻²1.09 mA/cm⁻²197% Increase researchgate.net

Precursors for Laser Systems and Optical Fibers

Holmium (Ho³⁺) ions are crucial dopants in the development of solid-state lasers and fiber lasers, particularly those operating in the 2 µm spectral range. edmundoptics.esexail.com This region is significant for applications in medicine, remote sensing, and materials processing. Holmium-doped materials are favored for pulsed and q-switched lasers due to their high gain. edmundoptics.es Holmium-doped silica (B1680970) fiber lasers (HDFLs) can operate in a spectral range of 2.05–2.20 µm, an area where the efficiency of other rare-earth-doped fibers, like thulium-doped fibers, diminishes. mdpi.com

Compounds such as holmium acetate (B1210297) serve as chemical precursors for creating holmium-doped materials. samaterials.com The thermal decomposition of these precursors is a common method for producing high-purity holmium oxide (Ho₂O₃), which is then integrated into host materials like glass fibers. samaterials.com Holmium-doped fibers can be designed with single-clad, double-clad, or triple-clad structures to manage high power levels for laser and amplifier configurations. exail.comexail.com Research has demonstrated highly efficient Ho³⁺-doped fluoride (B91410) glass fiber lasers, achieving a slope efficiency of 78% and output power over 500 mW when pumped by GaSb-based diode lasers. dtic.mil The development of specialized fibers, such as those with ball-shaped tips or specific optical connections, is tailored to optimize performance with holmium laser systems. bostonscientific.comadvinurology.com

Development of Materials with Non-Linear Optical Properties

Holmium-doped materials are being investigated for their non-linear optical (NLO) properties, which are essential for applications in advanced photonic devices. aip.orgscientific.netresearchgate.net Materials with high third-order NLO susceptibility are sought for applications like optical limiting and all-optical switching. researchgate.net Studies on holmium-doped tellurite (B1196480) glasses have shown that the inclusion of Ho³⁺ ions influences the material's refractive index and optical bandgap, which are key parameters for NLO applications. aip.orgscientific.net The non-linear variation of these optical parameters with respect to holmium concentration highlights the potential for tuning the material's NLO response. aip.org

In fiber laser systems, these non-linear properties are harnessed to achieve passive mode-locking. A notable development is the nonlinear absorbing-loop mirror (NAbLM), which was demonstrated in a holmium-doped fiber laser. optica.org This device utilizes the non-linear phase shifts of counter-propagating waves within an absorbing fiber loop to function as a saturable absorber, enabling the generation of ultrashort pulses. optica.org The NAbLM architecture offers a high extinction ratio and large modulation depth, making it a promising component for nonlinear fiber optics. optica.org Research into sulfur-rich compounds has also shown significant third-order optical nonlinearity, indicating that metal thiolate clusters and related sulfur compounds could be promising for NLO applications. illinois.edu

Research into Photoluminescence and Near-Infrared Imaging Agents

Holmium-based nanomaterials exhibit unique photoluminescent properties, particularly in the near-infrared (NIR) spectrum. Holmium oxide nanoparticles have been shown to emit NIR fluorescence in the 800–1100 nm range when excited by a 785 nm laser source. nih.govmdpi.comresearchgate.net This emission falls within the biological optical window, where light scattering by tissues is minimized, making these nanoparticles promising agents for deep-tissue bio-imaging. nih.gov

Experimental studies using animal tissue have demonstrated the potential of these holmium-based nanoparticles as NIR imaging agents. researchgate.net Researchers achieved a maximum imaging depth of 2.2 cm beneath the tissue surface, showcasing their capability for deep fluorescence imaging. nih.govmdpi.com The photoluminescence in holmium-doped materials is often linked to the electronic transitions of the Ho³⁺ ion. researchgate.net The development of such materials is part of a broader effort to create advanced phosphors and fluorescent agents that can overcome the limitations of conventional imaging techniques, such as serious light scattering and background fluorescence. nih.govmdpi.com

Applications in Photovoltaics and Dye-Sensitized Solar Cells (e.g., Ho-doped TiO₂)

The incorporation of holmium into semiconductor materials has shown significant promise for enhancing the performance of photovoltaic devices, especially dye-sensitized solar cells (DSSCs). chalcogen.roup.edu.mx Research has focused on doping titanium dioxide (TiO₂), a common photoanode material in DSSCs, with holmium (Ho-TiO₂). chalcogen.roresearchgate.net

Doping TiO₂ with holmium has been found to narrow its bandgap, which allows the material to absorb a broader range of the visible light spectrum and utilize sunlight more effectively. chalcogen.roresearchgate.net One study showed that doping with holmium reduced the band gap of TiO₂ nanoparticles from 3.10 eV to 2.88 eV. researchgate.net Another investigation involving Ho-doped TiO₂/SnO₂ nanocomposites reported a band gap reduction from 3.10 eV to 2.72 eV. up.edu.mx This enhanced light absorption translates directly to improved solar cell efficiency.

The primary benefit observed is an increase in the power conversion efficiency (PCE). In a study using Ho-TiO₂ photoanodes, a 1 wt.% holmium doping level resulted in a PCE of 4.89%, a 23.48% improvement over the 3.96% efficiency of undoped TiO₂-based cells. chalcogen.ro This enhancement was largely attributed to a higher short-circuit current density (Jsc), which increased from 10.98 mA/cm² to 13.49 mA/cm². chalcogen.ro The doping also appears to promote electron transport and reduce charge transport resistance within the cell. chalcogen.ro

Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with Undoped and Holmium-Doped Photoanodes.

Photoanode MaterialDopant ConcentrationJsc (mA/cm²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η)Reference
TiO₂Undoped10.980.590.543.96% chalcogen.ro
Ho-TiO₂1 wt.%13.490.570.544.89% chalcogen.ro
Ho-doped TiO₂/SnO₂-12.98--2.10% up.edu.mx

Enhancement of Photoelectric Properties in Metal Sulfide Films

Doping metal sulfide films with holmium has been demonstrated as an effective strategy to enhance their photoelectric properties for applications in photodetectors and other optoelectronic devices. A key example is the preparation of holmium-doped bismuth sulfide (Ho/Bi₂S₃) films. researchgate.netmdpi.com

Research shows that when Ho³⁺ ions are introduced into the Bi₂S₃ crystal lattice, they can occupy Bi³⁺ sites, altering the film's morphology and electronic structure. researchgate.net This doping introduces an impurity level that reduces the energy required for electronic transitions, leading to the generation of more photo-generated carriers under illumination. researchgate.net The result is a significant improvement in the material's photoresponsive characteristics.

A study using a successive ionic layer adsorption reaction (SILAR) and hydrothermal method to create Ho/Bi₂S₃ films reported a substantial increase in both photovoltage and photocurrent density. researchgate.netmdpi.com With a Ho-doping concentration of 0.5 mmol L⁻¹, the photovoltage increased by 30%, from 0.203 V to 0.265 V. researchgate.net Even more dramatically, the photocurrent density increased by 1.97 times, from 0.366 mA/cm⁻² to 1.09 mA/cm⁻². researchgate.netmdpi.com This marked enhancement in photoelectric performance makes Ho-doped metal sulfide films attractive for developing more sensitive photosensors. researchgate.net

Table 2: Comparison of Photoelectric Properties of Pure and Holmium-Doped Bismuth Sulfide Films.

Film MaterialHo-doping Concentration (mmol L⁻¹)Photovoltage (V)Photocurrent Density (mA/cm⁻²)Reference
Bi₂S₃00.2030.366 researchgate.net
Ho/Bi₂S₃0.50.2651.09 researchgate.net

Catalysis and Environmental Remediation Research

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes) Using Holmium-Doped Sulfides (e.g., Ho-CdS, Ho-TiO₂)

Holmium-doped semiconductor materials, including sulfides and oxides, are emerging as effective photocatalysts for the degradation of organic pollutants in water. researchgate.netresearchgate.net The principle of photocatalysis involves using a semiconductor to absorb light energy, which generates electron-hole pairs that produce highly reactive radicals capable of breaking down complex organic molecules like industrial dyes into simpler, less harmful substances. nih.govmdpi.com

Doping materials like cadmium sulfide (CdS) and titanium dioxide (TiO₂) with holmium can enhance their photocatalytic activity under visible light. researchgate.netresearchgate.net For instance, holmium-doped CdS (Ho-CdS) nanoparticles have been synthesized and tested for the decolorization of Reactive Red 43 (RRed 43) dye under visible light irradiation. researchgate.net Studies found that an 8% Ho-doped CdS sample exhibited the highest photocatalytic efficiency. researchgate.net Similarly, holmium-doped TiO₂ (Ho-TiO₂) nanoparticles have been successfully used for the degradation of Safranin O dye. researchgate.net The doping of TiO₂ with Ho³⁺ reduced the material's band gap, improving its ability to be activated by visible light and reducing the recombination of charge carriers. researchgate.net Research showed that 87% of the Safranin O dye was degraded after 180 minutes using the Ho-TiO₂ catalyst. researchgate.net Furthermore, holmium oxide nanoparticles have demonstrated the ability to facilitate the photodegradation of dyes such as rhodamine 6G and fluorescein (B123965) sodium salt under white light. nih.govmdpi.com

Table 3: Examples of Photocatalytic Degradation of Organic Dyes Using Holmium-Doped Materials.

PhotocatalystTarget PollutantLight SourceDegradation ResultsReference
Ho-doped CdSReactive Red 43 (RRed 43)Visible Light8% Ho-doping showed highest decolorization researchgate.net
Ho-doped TiO₂Safranin O-87% degradation in 180 minutes researchgate.net
Holmium oxide (Ho₂O₃)Rhodamine 6GWhite LightDemonstrated degradation capability nih.govmdpi.com
Holmium oxide (Ho₂O₃)Fluorescein sodium saltWhite LightDemonstrated degradation capability nih.govmdpi.com

Bioinorganic and Biomedical Research

The interaction between metal ions and biological macromolecules like DNA is a critical area of bioinorganic chemistry, with implications for genetics and medicine. Recent studies have focused on the interaction between the holmium(III) ion (Ho³⁺) and double-stranded DNA. x-mol.netresearchgate.net A 2024 study was the first to investigate this interaction using electrochemical methods such as cyclic voltammetry and differential pulse voltammetry. x-mol.netresearchgate.net

The research demonstrated that Ho³⁺ ions can bind to DNA at a physiological pH of 7.2, interacting with specific DNA bases and the phosphate (B84403) backbone. x-mol.netresearchgate.net Electrochemical analysis suggested that the primary mode of interaction is groove binding, where the ion fits into the grooves of the DNA double helix. researchgate.net This is in contrast to intercalation, where a molecule inserts itself between the base pairs. The binding was determined to have a 1:1 stoichiometry between the Ho³⁺ ion and DNA. x-mol.netresearchgate.net This specific and predictable interaction opens avenues for further research into how holmium compounds might be used to modulate DNA structure and function.

Research Findings on Holmium Ion (Ho³⁺) Interaction with DNA
Analytical Techniques Used Cyclic Voltammetry, Differential Pulse Voltammetry, Fluorescence Spectroscopy, Absorption Spectroscopy x-mol.netresearchgate.net
Binding Mode Groove Binding researchgate.net
Binding Stoichiometry (Ho³⁺:DNA) 1:1 x-mol.netresearchgate.net
Key Observation A significant reduction in the electrochemical current intensity of Ho³⁺ ions occurs as the amount of DNA increases, confirming a strong interaction. researchgate.net
Interaction Sites Specific DNA bases and phosphate groups at pH 7.2 x-mol.netresearchgate.net

In the realm of biomedical diagnostics, there is a continuous search for more effective contrast agents for X-ray computed tomography (CT). mdpi.com Materials with high atomic numbers (high-Z) are effective because they strongly attenuate X-rays, creating a higher contrast in images. mdpi.compreprints.org Holmium (Ho), with an atomic number of 67, is a heavy rare earth element that has been identified as a promising candidate for next-generation CT contrast agents. preprints.orgresearchgate.netpreprints.org

Holmium possesses a high X-ray attenuation coefficient and a K-edge value (55.6 keV) that is well-suited for the energy levels used in clinical CT scanners, giving it the potential for outstanding contrast performance. thno.org Research has focused on formulating holmium into nanoparticles (NPs) to serve as contrast agents. researchgate.netresearchgate.net While much of this research has involved holmium fluoride (HoF₃) or holmium vanadate (B1173111) (HoVO₄) nanoparticles, the use of metal sulfides as CT contrast agents, such as bismuth sulfide (Bi₂S₃) and rhenium sulfide (ReS₂), is also an active area of investigation. researchgate.netpreprints.org This establishes a strong precedent for the potential development of this compound or holmium-doped sulfide nanoparticles for CT imaging. These nanoparticle-based agents offer the possibility of longer circulation times and the ability to be functionalized for targeting specific tissues or tumors. preprints.org For instance, studies with dysprosium and holmium vanadate nanoparticles showed an X-ray attenuation capability superior to Iohexol, a common clinical CT contrast agent. csic.es

Properties of Holmium for CT Contrast Applications
Atomic Number (Z) 67 thno.org
K-edge Energy 55.6 keV thno.org
X-ray Attenuation Coefficient (at 100 keV) 3.49 cm²/g thno.org
Proposed Form Nanoparticles (e.g., Ho-based NPs, potentially Ho₂S₃) researchgate.netresearchgate.net
Advantage over Traditional Agents Higher X-ray attenuation, potential for longer circulation and targeted delivery. preprints.orgthno.org

Investigation of Holmium Ion Interactions with Biomolecules (e.g., DNA)

High-Temperature and Refractory Materials Research

Rare earth sulfides, including this compound (Ho₂S₃), are known for their exceptional thermal stability, making them candidates for applications in high-temperature and refractory materials. ontosight.aialfa-chemistry.com Holmium sesquisulfide is a solid with a yellow-orange to brown-black appearance that is stable under standard conditions and does not decompose unless subjected to extreme environments. ontosight.aisamaterials.com Its high melting point, reported to be approximately 1920°C to 2000°C, underscores its refractory nature. ontosight.aicgmaterial.com

The high-temperature behavior of Ho₂S₃ involves phase transformations. At ambient pressure, the δ-Ho₂S₃ phase, which has a monoclinic crystal structure, is stable. researchgate.net Studies have shown that a γ-Ho₂S₃ phase can transform into the δ-Ho₂S₃ phase at temperatures above 1073 K (800°C). nii.ac.jp The investigation of holmium polysulfides (HoSₓ where x > 1.5) has also revealed complex structures and phase relationships at high temperatures. iucr.org This robust thermal profile makes this compound a subject of interest for components that must withstand extreme heat.

Physical and Thermal Properties of Holmium Sesquioxide (Ho₂S₃)
Compound Formula Ho₂S₃ cgmaterial.com
Appearance Yellow-orange/gray-black crystalline powder cgmaterial.comsamaterials.com
Melting Point ~1920 - 2000 °C ontosight.aicgmaterial.com
Density 5.92 g/cm³ cgmaterial.com
Crystal Structure (δ-phase) Monoclinic researchgate.net
Thermal Stability Stable under recommended storage conditions; decomposition does not occur under normal use. samaterials.com

Thermoelectric materials, which can convert heat directly into electricity and vice-versa, are crucial for waste heat recovery and solid-state cooling. There is significant research interest in developing new materials that are efficient at high temperatures. Rare earth sulfides are a class of materials being investigated for this purpose. alfa-chemistry.comresearchgate.net

This compound and related compositions are considered potential high-temperature thermoelectric materials. cgmaterial.com The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which requires high electrical conductivity, a large Seebeck coefficient, and low thermal conductivity. The complex crystal structures of rare earth sulfides can help reduce thermal conductivity by scattering phonons. researchgate.net

Research into holmium-doped materials has shown promising results. A study on Ho-doped bismuth sulfide (Bi₂S₃) films found that the introduction of Ho³⁺ ions into the Bi₂S₃ crystal lattice improved the material's photoelectric performance by creating impurity levels that facilitate electronic transitions. researchgate.net Specifically, a 0.5 mmol L⁻¹ doping concentration of holmium increased the photocurrent density by nearly 200%. researchgate.net While this study focused on photoelectric properties, they are closely linked to the electronic transport properties that govern thermoelectric performance. Further research on compounds like holmium monosulfide (HoS) and ternary rare earth sulfides continues to explore their potential for thermoelectric and other electronic applications. researchgate.net

Future Directions and Emerging Research Avenues for Holmium Sulfide Chemistry

Exploration of New Stoichiometries and Polymorphs of Holmium Sulfides

While holmium(III) sulfide (B99878) (Ho₂S₃) is a well-known compound, research is actively exploring other stoichiometries and crystal structures (polymorphs) to access new physical and chemical properties. researchgate.netwikipedia.org The synthesis of non-stoichiometric holmium sulfides, denoted as HoSₓ, where 'x' can be varied, has been a subject of investigation. For instance, studies have reported the synthesis of HoSₓ with x values ranging from 0.68 to 1.2 by reacting Ho₂S₃ with holmium metal. researchgate.net This control over stoichiometry allows for the tuning of properties such as lattice parameters and melting points. For example, as the composition of HoSₓ approaches the stoichiometric HoS₁.₀₁, the lattice constant and melting temperature have been observed to increase, reaching values of 5.458 Å and 2608 K, respectively. researchgate.net

Furthermore, the exploration of polymorphs under high-pressure and high-temperature conditions is a promising avenue. It has been demonstrated that holmium sesquisulfide can adopt a Th₃P₄-type cubic structure when subjected to high pressures (77 kbars) and temperatures (2000°C). amazonaws.com This is a departure from its standard monoclinic crystal system. wikipedia.org The ability to synthesize different polymorphs is crucial as the crystal structure dictates the material's electronic and magnetic properties. For example, holmium monosulfide (HoS) is known for its antiferromagnetic properties, making it a candidate for applications in electronic and magnetic recording devices. researchgate.netresearchgate.net The investigation into different polymorphs could lead to the discovery of new magnetic orderings or other desirable characteristics.

CompoundStoichiometrySynthesis MethodKey Findings
HoSₓ0.68 ≤ x ≤ 1.2Reaction of Ho₂S₃ and Ho metal via pulse electric current sinteringTunable lattice constant and melting point with varying 'x'. researchgate.net
Ho₂S₃StoichiometricHigh-pressure, high-temperature treatment of the normal formFormation of a Th₃P₄-type cubic polymorph at 77 kbars and 2000°C. amazonaws.com
Ho₂S₃StoichiometricSulfurization of Ho₂O₃ with CS₂ gasFormation of intermediate Ho₂O₂S before the final sulfide product. researchgate.net

Rational Design and Synthesis of Hybrid and Nanocomposite Holmium Sulfide Materials

A significant frontier in this compound research is the development of hybrid and nanocomposite materials. This approach involves combining holmium sulfides with other materials to create novel functionalities or enhance existing properties. These hybrid materials can be broadly categorized into inorganic-inorganic and inorganic-organic systems.

Inorganic-Inorganic Nanocomposites:

Recent research has demonstrated the synthesis of holmium zirconate/zinc sulfide (Ho₂Zr₂O₇/ZnS) nanocomposites. researchgate.netjcsp.org.pk These materials are created through methods like a two-step synthesis involving the initial formation of holmium zirconate nanoparticles followed by the precipitation of zinc sulfide. jcsp.org.pk Such composites are being explored for a variety of applications, including as semiconductors and in oxidation catalysis. jcsp.org.pk Another area of interest is the doping of other semiconductor materials with holmium. For example, holmium-doped cadmium sulfide (CdS) nanoparticles have been synthesized and shown to act as a visible light photocatalyst. researchgate.net The introduction of holmium can create new energy levels within the bandgap of the host material, influencing its electronic and optical properties. biomedres.usbiomedres.us

Inorganic-Organic Hybrid Materials:

The integration of holmium sulfides with organic components, such as in metal-organic frameworks (MOFs), is an emerging area. A recent study reported the synthesis of a CdS quantum dot-decorated holmium-based MOF (CdS@Ho-MOF). acs.org This nanocomposite exhibited excellent performance as a photocatalyst for the reduction of hexavalent chromium. acs.org The synergy between the CdS quantum dots and the Ho-MOF, forming a Z-scheme heterojunction, was credited for the enhanced photocatalytic activity. acs.org The synthesis of such porous hybrid materials can be achieved through various methods, including hydrothermal and solvothermal techniques. google.com

Integration with Quantum Technologies and Advanced Photonics

The unique electronic and magnetic properties of holmium and its compounds make them promising candidates for applications in quantum technologies and advanced photonics. samaterials.com

Quantum Technologies:

Holmium-doped materials are being investigated for their potential in quantum information processing. The strong magnetic moment of holmium makes it a candidate for creating qubits, the fundamental units of quantum computers. nanografi.com Furthermore, the incorporation of holmium ions into semiconductor quantum dots (QDs) is being explored to enhance the efficiency of quantum dot-sensitized solar cells (QDSCs). biomedres.usbiomedres.us Doping CdS/CdSe QDs with Ho³⁺ ions has been shown to improve the photovoltaic performance by creating new electronic levels that reduce electron-hole recombination. biomedres.usbiomedres.us This has led to a significant increase in the quantum yield of these solar cells. biomedres.us

Advanced Photonics:

Holmium-doped materials have long been used in solid-state lasers, particularly for generating light in the mid-infrared (mid-IR) region. laserfocusworld.com Holmium-doped fibers are crucial for developing high-power fiber lasers operating around 2.1 μm, a wavelength with applications in medicine and infrared countermeasures. laserfocusworld.com The development of new holmium-doped sulfide glasses is an active area of research. Sulfide glasses offer advantages over other materials, such as a wider optical bandgap and low phonon energies, which are beneficial for laser applications. optica.org Research into materials like holmium-doped gallium germanium sulfide (Ga-Ge-S) glasses aims to develop efficient mid-IR lasers. optica.org

Advanced In Situ Characterization during Synthesis and Operational Conditions

To gain a deeper understanding of the formation mechanisms and functional properties of this compound materials, advanced in situ characterization techniques are becoming increasingly important. These techniques allow researchers to observe the material as it is being synthesized or while it is operating in a device.

In the synthesis of complex multinary sulfides, in situ powder X-ray diffraction (PXRD) has been used to elucidate the reaction pathways. rsc.orgnih.gov For example, in the formation of quaternary rare-earth transition-metal sulfides, in situ synchrotron PXRD has revealed the formation of intermediate binary sulfide phases at specific temperatures before the final product is formed. rsc.orgnih.gov This real-time information is invaluable for optimizing synthesis conditions to obtain pure, single-phase materials.

Other techniques that are crucial for characterizing these materials, often performed ex situ but providing critical information for understanding in situ processes, include:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements. researchgate.netmdpi.comnih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and microstructure of the materials at the nanoscale. researchgate.netjcsp.org.pkresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized materials. researchgate.netjcsp.org.pk

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical bandgap of the materials. researchgate.netresearchgate.net

Synergistic Experimental and Computational Research Approaches

The combination of experimental synthesis and characterization with computational modeling is a powerful strategy for accelerating the discovery and design of new this compound materials.

Computational studies, such as those based on density functional theory (DFT), can be used to predict the electronic structure, stability, and properties of new this compound stoichiometries and polymorphs. researchgate.net While computational studies on holmium monosulfide (HoS) have been limited, four-component relativistic methods have been used to study its ground and first excited states, with calculated excitation energies closely matching experimental values. researchgate.net

This predictive capability can guide experimental efforts by identifying promising candidate materials for synthesis. For instance, computational modeling can help to understand the bonding trends across the lanthanide sulfides and provide insights into their dissociation energies. aip.org The synergy between theory and experiment is also crucial for interpreting complex experimental data. For example, comparing experimental bandgap values with DFT calculations can help to identify the influence of lattice defects on the electronic properties of the material.

The future of this compound research will likely see an even greater integration of high-throughput computational screening with automated synthesis and characterization platforms. This approach has the potential to rapidly explore the vast compositional and structural landscape of this compound-based materials, leading to the discovery of new materials with transformative properties. nih.gov

Compound/Material SystemResearch Focus
Holmium Zirconate/Zinc SulfideNanocomposite synthesis and characterization. researchgate.netjcsp.org.pk
Holmium-doped Cadmium SulfidePhotocatalytic applications. researchgate.net
CdS Quantum Dot-Decorated Holmium-MOFPhotocatalytic reduction of pollutants. acs.org
Holmium-doped Quantum DotsEnhancing solar cell efficiency. biomedres.usbiomedres.us
Holmium-doped Sulfide GlassesMid-infrared laser applications. optica.org
Quaternary Rare-Earth SulfidesIn situ synthesis studies. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity holmium sulfide (Ho₂S₃), and how do reaction parameters influence phase purity?

  • Methodology : Ho₂S₃ is typically synthesized via solid-state reactions between holmium oxide (Ho₂O₃) and hydrogen sulfide (H₂S) at elevated temperatures (800–1000°C) under inert atmospheres. Solution-based methods, such as dissolving HoCl₃ in acidic aqueous media followed by sulfidation, are also used. Key parameters include stoichiometric control of reactants, gas flow rates, and thermal gradients to avoid impurity phases like Ho₂O₂S .
  • Validation : Phase purity is confirmed using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX). For example, deviations in H₂S partial pressure during synthesis may lead to oxygen incorporation, detectable via lattice parameter shifts in XRD patterns .

Q. How can the crystal structure and phase composition of Ho₂S₃ be reliably characterized?

  • Methodology : Combine XRD with Rietveld refinement to identify the orthorhombic structure (space group Pnma) and quantify phase fractions. Scanning electron microscopy (SEM) with backscattered electron imaging distinguishes phase boundaries, particularly in multiphase systems (e.g., Ho₂S₃ with residual Ho₂O₃). Localized EDX mapping quantifies sulfur-to-holmium ratios, critical for detecting non-stoichiometric regions .
  • Data Interpretation : In alloys, holmium’s low solubility in Ti/Zr matrices leads to Ho₂S₃ segregation at grain boundaries, observable as bright crystallites in SEM .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported magnetic properties of Ho₂S₃?

  • Challenge : Discrepancies arise from oxygen contamination (e.g., Ho₂O₃ or Ho₂O₂S phases) and synthesis-dependent defects.
  • Methodology :

Synthesis Control : Use high-purity precursors and in situ mass spectrometry to monitor gas-phase impurities during synthesis.

Magnetic Characterization : Employ SQUID magnetometry under varying temperatures (2–300 K) and fields (0–7 T). Paramagnetic behavior dominates in pure Ho₂S₃, while ferromagnetic signals at low temperatures may indicate oxide impurities .

Cross-Validation : Pair magnetic data with X-ray photoelectron spectroscopy (XPS) to correlate oxidation states (Ho³⁺ vs. Ho²⁺) with magnetic anomalies .

Q. How can researchers resolve discrepancies in holmium content measurements across analytical techniques?

  • Case Study : In HoAcAc microspheres, holmium content varied by 14% between complexometric titration (45.0% w/w) and crystal data (31.2% w/w) due to ligand rearrangement .
  • Methodology :

Multi-Technique Approach : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) for bulk quantification, complemented by Raman spectroscopy to probe ligand coordination (e.g., acetylacetonate vs. hydroxide ligands).

Error Mitigation : Calibrate titration methods with certified Ho³⁺ standards and validate via neutron activation analysis for traceable radioactivity measurements .

Q. What advanced techniques are suitable for probing Ho₂S₃’s thermal stability and decomposition pathways?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Conduct under controlled H₂S/Ar atmospheres to track mass loss events (e.g., Ho₂S₃ → Ho₂O₃ + SO₂ above 1100°C).
  • In Situ XRD : Monitor phase transitions during heating, identifying intermediate phases like HoS₂.
  • Computational Modeling : Density functional theory (DFT) predicts decomposition energetics, validated against experimental TGA data .

Methodological Guidance for Data Reporting

Q. How should researchers document experimental parameters to ensure reproducibility in Ho₂S₃ studies?

  • Essential Details :

  • Synthesis : Precursor ratios, gas flow rates, heating/cooling rates.
  • Characterization : Instrument calibration (e.g., XRD angle correction), beam conditions in SEM-EDX.
    • Reporting Standards : Follow guidelines from Metallophysics and Advanced Technologies for microstructure analysis, including phase fraction tables and EDX spectra .

Tables for Key Findings

Property Technique Typical Results Reference
Ho Content in MicrospheresICP-OES45.0 ± 0.5% w/w
Magnetic SusceptibilitySQUID (2 K, 7 T)χ = 0.012 emu/g (paramagnetic)
Phase Transition TemperatureTGA/XRDDecomposition onset: 1100°C

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